molecular formula C15H13N3O B1604334 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine CAS No. 502654-20-8

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine

Cat. No.: B1604334
CAS No.: 502654-20-8
M. Wt: 251.28 g/mol
InChI Key: FZDFAFHNRNMJRJ-UHFFFAOYSA-N
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Description

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring connected to a phenoxy group, which is further substituted with a pyrazole moiety

Properties

IUPAC Name

2-[[4-(1H-pyrazol-5-yl)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-9-16-13(3-1)11-19-14-6-4-12(5-7-14)15-8-10-17-18-15/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDFAFHNRNMJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648621
Record name 2-{[4-(1H-Pyrazol-5-yl)phenoxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502654-20-8
Record name 2-{[4-(1H-Pyrazol-5-yl)phenoxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyridine-Containing Intermediates

The pyridine moiety is commonly introduced via substituted pyridines or pyridine derivatives undergoing functionalization. For example, intermediates such as 4-(hydroxyphenyl)pyridine derivatives are prepared through multi-step reactions involving:

  • Suzuki cross-coupling of substituted pyridines with p-hydroxyphenylboronic acid.
  • Nucleophilic substitution reactions.
  • Hydrolysis and purification steps.

A representative procedure includes stirring substituted pyridine with p-hydroxyphenylboronic acid under Suzuki conditions, followed by extraction and chromatographic purification to yield intermediates like 4a (an example intermediate).

Synthesis of Pyrazole Derivatives

The pyrazole fragment is generally synthesized through condensation reactions involving hydrazine hydrate and β-dicarbonyl compounds such as ethyl acetoacetate. For instance, 3-methyl-1H-pyrazol-5(4H)-one derivatives are prepared by refluxing hydrazine hydrate with ethyl acetoacetate in ethanol, often catalyzed by piperidine.

Coupling Reaction to Form the Target Compound

The final step involves coupling the pyridine-containing intermediate with the pyrazole derivative through nucleophilic substitution or ether formation. The general method includes:

  • Deprotonation of the phenolic hydroxyl group of the pyridine intermediate using a base such as sodium hydride (NaH).
  • Reaction with a chloromethyl-substituted pyrazole derivative under inert atmosphere (nitrogen) and controlled temperature (20–60 °C).
  • Extraction, washing, and purification by silica gel column chromatography using ethyl acetate and petroleum ether mixtures as eluents.

Representative Synthetic Procedure (Based on Literature)

Step Reagents & Conditions Description Yield/Notes
1 Substituted pyridine + p-hydroxyphenylboronic acid, Pd catalyst, base, solvent (e.g., THF or acetonitrile), 50 °C, 6 h Suzuki cross-coupling to form pyridine-phenol intermediate Isolated by extraction and recrystallization
2 Hydrazine hydrate + ethyl acetoacetate, EtOH, reflux, 3 h, piperidine catalyst Formation of 3-methyl-1H-pyrazol-5(4H)-one derivative High purity, isolated by filtration
3 Pyridine-phenol intermediate + NaH, DMF, 20 °C, 30 min; then chloromethyl-pyrazole derivative added, 60 °C, 4 h Nucleophilic substitution to form ether linkage Purified by silica gel chromatography

Detailed Research Findings and Notes

  • The synthesis of pyridine-phenol intermediates involves careful control of reaction temperature and atmosphere (nitrogen) to avoid side reactions.
  • The pyrazole derivatives require precise stoichiometry and catalyst presence (piperidine) for efficient ring formation.
  • The coupling step benefits from the use of strong bases like sodium hydride to generate phenolate ions, which then react with chloromethyl pyrazole derivatives to form the ether bond.
  • Purification is critical and typically involves silica gel chromatography with a gradient of ethyl acetate and petroleum ether to isolate the pure product.
  • Characterization of intermediates and final compounds is routinely performed by NMR (both ^1H and ^13C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Preparation Methods

Compound/Intermediate Key Reagents Reaction Type Conditions Purification Characterization
Pyridine-phenol intermediate (e.g., 4a) Substituted pyridine, p-hydroxyphenylboronic acid, Pd catalyst Suzuki coupling 50 °C, 6 h, N2 atmosphere Extraction, recrystallization NMR, HRMS
Pyrazole derivative (e.g., 3-methyl-1H-pyrazol-5(4H)-one) Hydrazine hydrate, ethyl acetoacetate, piperidine Condensation Reflux in EtOH, 3 h Filtration, recrystallization NMR, IR
Final compound (2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine) Pyridine-phenol intermediate, NaH, chloromethyl-pyrazole derivative Nucleophilic substitution 20–60 °C, 4 h, N2 atmosphere Silica gel chromatography NMR, HRMS

Additional Notes on Process Optimization

  • Reaction times and temperatures are optimized to maximize yield while minimizing side products.
  • Use of inert atmosphere (nitrogen) is crucial during coupling to prevent oxidation or polymerization.
  • Acidification post-reaction helps in neutralizing residual base and facilitating extraction.
  • The choice of solvents (THF, DMF, ethanol) is based on solubility and reaction compatibility.
  • Silica gel chromatography solvent ratios are adjusted depending on the polarity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine, identified by CAS No. 502654-20-8, has the molecular formula C15H13N3O. Its structure features a pyridine ring substituted with a phenoxy group linked to a pyrazole moiety, which contributes to its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a subject of interest in drug development .

1. Anticancer Properties

Research indicates that derivatives of pyridine and pyrazole compounds exhibit anticancer activity. For instance, pyrrolo[3,4-c]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. Compounds containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Studies suggest that modifications in the substituents can significantly influence their potency against tumor cells .

2. Antiviral Activity

The compound has demonstrated potential antiviral properties, particularly against HIV-1. Inhibitors derived from pyrrolo[3,4-c]pyridine structures have been evaluated for their efficacy against HIV integrase, an essential enzyme for viral replication. Certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects on HIV replication . Additionally, the compound's analogs have been tested for activity against respiratory syncytial virus (RSV), showing promising results in inhibiting viral replication .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine derivatives against various bacterial strains, including Staphylococcus aureus and fungi like Candida albicans. The presence of the pyrazole ring enhances the compound's ability to penetrate microbial membranes, thus facilitating its action as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. These synthetic routes allow for the modification of substituents on the pyridine and pyrazole rings, enabling the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity .

Case Study 1: Anticancer Activity

A study conducted by Kalai et al. synthesized a series of compounds based on the pyrrolo[3,4-c]pyridine framework and evaluated their cytotoxicity against ovarian cancer cell lines. The results indicated that specific modifications to the phenyl substituents led to enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Antiviral Efficacy

Zhao et al. developed new integrase inhibitors based on pyrrolo[3,4-c]pyridine derivatives that retained efficacy against raltegravir-resistant HIV mutants. Their findings demonstrated that certain ester substituents significantly improved antiviral activity, with some compounds achieving EC50 values below 10 µM.

Mechanism of Action

The mechanism of action of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(1H-pyrazol-3-yl)phenoxy)methyl)pyridine
  • 2-((4-(1H-pyrazol-4-yl)phenoxy)methyl)pyridine
  • 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)quinoline

Uniqueness

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is unique due to the specific positioning of the pyrazole and phenoxy groups, which can influence its reactivity and binding properties. The presence of both pyridine and pyrazole rings provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine, a compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenoxy group linked to a pyrazole moiety. Such structural characteristics suggest potential interactions with various biological targets, particularly in cancer therapy and anti-inflammatory applications.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine, exhibit diverse biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promise as inhibitors of various kinases associated with cancer progression. For instance, compounds similar to 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine have been reported to inhibit Aurora-A kinase with IC50 values in the low micromolar range, demonstrating potential as anticancer agents .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that certain pyrazole compounds can inhibit cytokine production, such as IL-6 and TNFα, which are crucial mediators in inflammatory pathways .

Structure-Activity Relationships (SAR)

The biological activity of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituent Effects : The presence of specific substituents on the pyrazole ring can significantly affect potency and selectivity against target enzymes. For example, modifications that enhance lipophilicity often correlate with improved cell permeability and bioavailability .
  • Binding Interactions : Crystallographic studies reveal that the orientation of substituents on the pyrazole moiety influences binding affinities to protein targets, such as Aurora kinases. This insight can guide the design of more potent analogs .

Case Studies

Several studies have investigated the biological activity of compounds related to 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine:

  • Anticancer Efficacy : A study demonstrated that a closely related compound inhibited Aurora-A kinase with an IC50 value of 0.212 μM in HeLa cells, suggesting that structural analogs could exhibit similar or enhanced activity against cancer cell lines .
  • Anti-inflammatory Mechanism : Another investigation found that pyrazole-based compounds exhibited significant inhibition of IL-17 and TNFα production in cytokine release assays, with IC50 values ranging from 0.1 to 1 μM . This highlights their potential as therapeutic agents in treating inflammatory diseases.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (μM)Target/Mechanism
2-PyrazolylphenylAnticancer0.212Aurora-A Kinase
Pyrazole DerivativeAnti-inflammatory0.044IKK-2 Inhibition
Pyrazole CompoundCytokine Inhibition0.1 - 1IL-17 and TNFα Production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often synthesized by cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura coupling for aryl group introduction. Purification typically involves column chromatography (e.g., using ethyl acetate/cyclohexane/methanol mixtures) or preparative TLC (e.g., chloroform/methanol 9.5:0.5) to isolate the target compound with >95% purity. Yield optimization may require controlled reaction temperatures (e.g., reflux in anhydrous acetone) and stoichiometric adjustments of reagents like sodium hydroxide .

Q. Which spectroscopic techniques are critical for characterizing 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine?

  • Methodology :

  • 1H/13C NMR : Essential for confirming the aromatic proton environments, pyrazole ring substitution, and methylene bridge connectivity. For example, pyrazole C5-H typically resonates at δ 6.5–7.0 ppm in DMSO-d6 .
  • IR Spectroscopy : Identifies functional groups like C=N (≈1600 cm⁻¹) and C-O-C (≈1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in materials science?

  • Methodology : The compound serves as an ancillary ligand in phosphorescent Ir(III) complexes for OLEDs. Its pyrazole and pyridine moieties enhance triplet energy transfer, enabling greenish-blue emission. Researchers modify substituents (e.g., trifluoromethyl groups) to widen the HOMO-LUMO gap, shifting emission wavelengths. Device performance is evaluated via electroluminescence quantum efficiency (e.g., EQE up to 33.5%) .

Advanced Research Questions

Q. How can structural modifications of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine improve OLED performance?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Introducing CF₃ groups at the pyrazole ring stabilizes the LUMO, blue-shifting emission. This is achieved via halogen exchange or direct fluorination .
  • Steric Effects : Bulky substituents on the phenoxy moiety reduce aggregation-induced quenching. Computational modeling (DFT) predicts ligand geometry and electronic effects .
  • Device Fabrication : Co-deposition with carbazole-based host materials enhances charge transport. EQE is measured using integrating spheres and current-density-voltage (J-V) curves .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Methodology :

  • Impurity Profiling : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to identify byproducts. Compare retention times against known standards (e.g., methyl/ethyl ester derivatives) .
  • Isotopic Labeling : Track reaction intermediates using deuterated solvents or 13C-labeled precursors to confirm mechanistic pathways .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure of intermediates or final products .

Q. What strategies mitigate health and environmental risks during large-scale synthesis?

  • Methodology :

  • Safety Protocols : Follow OSHA guidelines for handling corrosive reagents (e.g., POCl₃) and toxic intermediates. Use fume hoods and PPE during reactions involving chlorinated solvents .
  • Waste Management : Neutralize acidic/basic waste with sodium bicarbonate or citric acid before disposal. Implement solvent recovery systems (e.g., distillation) for toluene or DMF .
  • Ecotoxicity Assessment : Conduct zebrafish embryo toxicity assays (ZFET) to evaluate aquatic impact. Replace persistent fluorinated byproducts with biodegradable analogs .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials, correlating with catalytic activity in Suzuki-Miyaura couplings.
  • Ligand Design : Pyridine’s electron-deficient nature facilitates oxidative addition with Pd(0) catalysts. Substituent effects (e.g., methoxy vs. CF₃) are quantified via Hammett σ constants .

Methodological Resources

  • Synthetic Protocols : Refer to [] for step-by-step synthesis and purification.
  • OLED Optimization : See [ ] for ligand design principles and device metrics.
  • Safety Guidelines : Review [ ] for hazard codes (H200-H313) and storage protocols (P401-P422).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine
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2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine

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